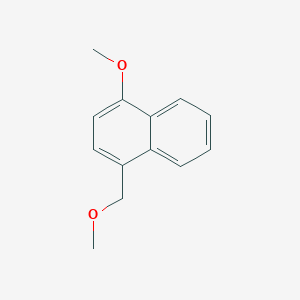
1-Methoxy-4-(methoxymethyl)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methoxy-4-(methoxymethyl)naphthalene is an organic compound with the molecular formula C12H14O2 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features methoxy and methoxymethyl substituents on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(methoxymethyl)naphthalene can be synthesized through several methods. One common approach involves the methylation of 1-methoxynaphthalene using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar methylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 1-Methoxy-4-(methoxymethyl)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can facilitate substitution reactions.
Major Products Formed:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalene derivatives.
科学的研究の応用
1-Methoxy-4-(methoxymethyl)naphthalene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 1-methoxy-4-(methoxymethyl)naphthalene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, influencing their activity. The methoxy and methoxymethyl groups can enhance its binding affinity and selectivity towards these targets, thereby modulating various biochemical pathways.
類似化合物との比較
1-Methoxynaphthalene: Lacks the methoxymethyl group, resulting in different chemical properties.
4-Methoxynaphthalene: Similar structure but with a different substitution pattern.
1-Methoxy-4-nitronaphthalene: Contains a nitro group instead of a methoxymethyl group.
Uniqueness: 1-Methoxy-4-(methoxymethyl)naphthalene is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This dual substitution pattern can lead to unique applications and functionalities in various fields.
特性
CAS番号 |
112929-92-7 |
|---|---|
分子式 |
C13H14O2 |
分子量 |
202.25 g/mol |
IUPAC名 |
1-methoxy-4-(methoxymethyl)naphthalene |
InChI |
InChI=1S/C13H14O2/c1-14-9-10-7-8-13(15-2)12-6-4-3-5-11(10)12/h3-8H,9H2,1-2H3 |
InChIキー |
XQYDBEBIQTYOCC-UHFFFAOYSA-N |
正規SMILES |
COCC1=CC=C(C2=CC=CC=C12)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




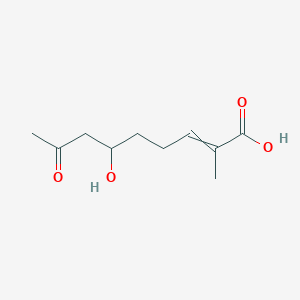
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)

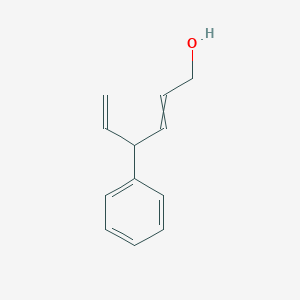


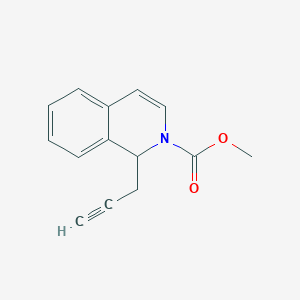
![(5S,5aR)-5-(2-aminoethoxy)-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one;hydrochloride](/img/structure/B14304759.png)
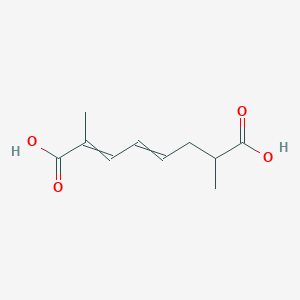

![7-Oxa-1-azaspiro[4.5]decan-4-ol, 10-iodo-1-[(4-methylphenyl)sulfonyl]-, [4a,5a(S*)]-(9CI)](/img/structure/B14304769.png)
![Lithium 6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-en-1-ide](/img/structure/B14304771.png)
